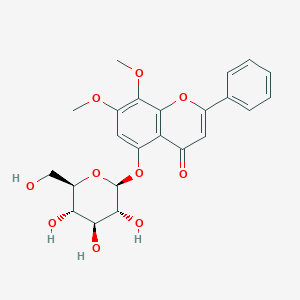

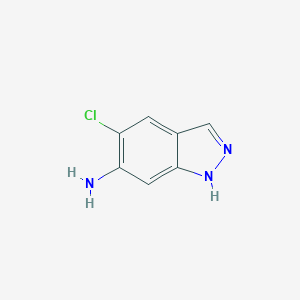

![molecular formula C13H12BrNO4 B172318 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 187278-01-9](/img/structure/B172318.png)

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

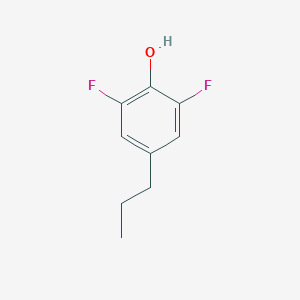

The compound “5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical substance with the molecular formula C13H12BrNO4 . It is a product offered by BOC Sciences, a world-leading provider of special chemicals .

Molecular Structure Analysis

The molecular structure of this compound involves a resonance hybrid of cis-keto tautomer and zwitterionic form . This structure was determined using single crystal X-ray diffraction and spectroscopic methods .Chemical Reactions Analysis

The compound can undergo tautomerization, a type of chemical reaction that results in the relocation of a proton . This process can cause changes in both the covalent topology and molecular geometry of the compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Quinolinones and Drug Precursors :

- The synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione involves reactions with active methylene nitriles, leading to the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are useful as drug precursors or potential ligands (Dotsenko et al., 2019).

Supramolecular Structures and Crystallography :

- The study of supramolecular structures and crystallography of derivatives like 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, reveals insights into molecular interactions and properties. These findings have implications for the design of new materials and compounds (Low et al., 2002).

Environmental Friendly Synthesis Methods :

- Research has focused on developing environmentally friendly synthesis methods for similar compounds. For example, a procedure for synthesizing 5-arylmethylene-2,2-dimethyl-1,3-dioxane4,6-diones uses hexadecyltrimethylammonium bromide as a catalyst in water, highlighting a move towards greener chemistry (Jin et al., 2006).

Formation of Stable Adducts and Pyrolysis Products :

- Studies on similar compounds have shown the formation of stable adducts with cyclohexadiene and cyclopentadiene, and the generation of pyrolytic products like methyleneketene. This research is valuable for understanding reaction mechanisms and the stability of these compounds (Brown et al., 1976).

Safety And Hazards

Propiedades

IUPAC Name |

5-[(4-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDIFKRDHUXNFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372820 |

Source

|

| Record name | 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

187278-01-9 |

Source

|

| Record name | 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

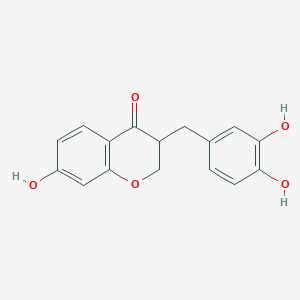

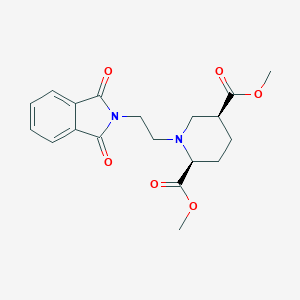

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)